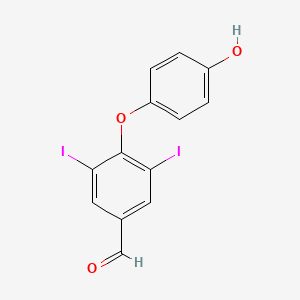

4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with corresponding reagents. For instance, a two-step synthesis of 3-(3,5-diiodo-4-hydroxyphenoxy)phenol and 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol from 2,4,6-triiodophenol has been reported .Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde” are not documented, similar compounds have been involved in various chemical reactions. For example, m-aryloxy phenols have been prepared through innovative synthetic methods, allowing for the preparation of complex m-aryloxy phenols with functional groups .Applications De Recherche Scientifique

Modulator of Energy Metabolism

3,5-Diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has been shown to have interesting metabolic activities . It rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . This makes it a potent modulator of energy metabolism.

Potential Antiobesity Agent

3,5-Diiodo-L-thyronine (3,5-T2) has been proposed as a potential hypolipidemic agent for the treatment of obesity . It affects energy and lipid metabolism without the thyromimetic side effects typically associated with T3 administration .

Thyromimetic Effects

Despite its potential as an antiobesity agent, 3,5-T2 has been shown to have thyromimetic effects similar to those of T3 in diet-induced obese male C57BL/6J mice . This includes negative feedback regulation on the hypothalamus-pituitary-thyroid axis and changes in gene expression related to lipid metabolism .

Inhibitory Activity Against Hepatocellular Carcinoma (HCC) Cell Lines

A 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against two HCC cell lines, Huh7 and Ha22T . This includes anti-proliferation and induction of apoptosis .

Use in Scientific Research

The compound is used in scientific research, particularly in the field of applied science . It is used in research projects to complete a master’s degree in scientific research .

Use in Chemical Industry

The compound is available for purchase from chemical suppliers, indicating its use in the chemical industry .

Mécanisme D'action

Target of Action

The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .

Mode of Action

3,5-Diiodo Thyroaldehyde interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .

Biochemical Pathways

The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .

Pharmacokinetics

It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .

Result of Action

The action of 3,5-Diiodo Thyroaldehyde results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .

Action Environment

The action, efficacy, and stability of 3,5-Diiodo Thyroaldehyde can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .

Propriétés

IUPAC Name |

4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQONMRPJGSIJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747687 |

Source

|

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

CAS RN |

2828-49-1 |

Source

|

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)

![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)